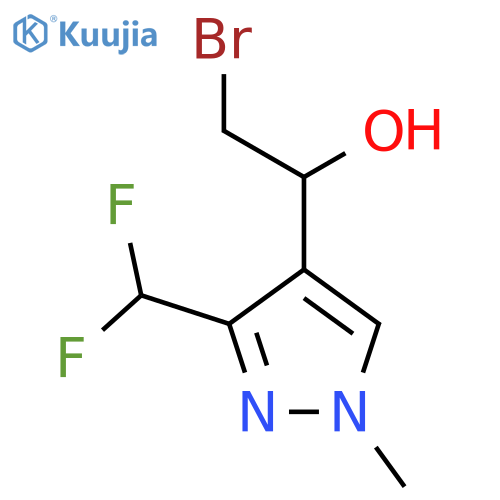

Cas no 2228415-27-6 (2-bromo-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol)

2228415-27-6 structure

商品名:2-bromo-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol

2-bromo-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-bromo-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol

- 2228415-27-6

- EN300-1974293

- 2-bromo-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol

-

- インチ: 1S/C7H9BrF2N2O/c1-12-3-4(5(13)2-8)6(11-12)7(9)10/h3,5,7,13H,2H2,1H3

- InChIKey: SPGZQPGGCQGDNJ-UHFFFAOYSA-N

- ほほえんだ: BrCC(C1=CN(C)N=C1C(F)F)O

計算された属性

- せいみつぶんしりょう: 253.98663g/mol

- どういたいしつりょう: 253.98663g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

2-bromo-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1974293-1.0g |

2-bromo-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol |

2228415-27-6 | 1g |

$1429.0 | 2023-06-02 | ||

| Enamine | EN300-1974293-0.1g |

2-bromo-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol |

2228415-27-6 | 0.1g |

$804.0 | 2023-09-16 | ||

| Enamine | EN300-1974293-0.25g |

2-bromo-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol |

2228415-27-6 | 0.25g |

$840.0 | 2023-09-16 | ||

| Enamine | EN300-1974293-2.5g |

2-bromo-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol |

2228415-27-6 | 2.5g |

$1791.0 | 2023-09-16 | ||

| Enamine | EN300-1974293-0.5g |

2-bromo-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol |

2228415-27-6 | 0.5g |

$877.0 | 2023-09-16 | ||

| Enamine | EN300-1974293-0.05g |

2-bromo-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol |

2228415-27-6 | 0.05g |

$768.0 | 2023-09-16 | ||

| Enamine | EN300-1974293-10.0g |

2-bromo-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol |

2228415-27-6 | 10g |

$6144.0 | 2023-06-02 | ||

| Enamine | EN300-1974293-1g |

2-bromo-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol |

2228415-27-6 | 1g |

$914.0 | 2023-09-16 | ||

| Enamine | EN300-1974293-5.0g |

2-bromo-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol |

2228415-27-6 | 5g |

$4143.0 | 2023-06-02 | ||

| Enamine | EN300-1974293-10g |

2-bromo-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol |

2228415-27-6 | 10g |

$3929.0 | 2023-09-16 |

2-bromo-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Ping Tong Food Funct., 2020,11, 628-639

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

2228415-27-6 (2-bromo-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol) 関連製品

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬